4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1215801-20-9
Cat. No.: VC6124291
Molecular Formula: C25H23ClFN3O2S
Molecular Weight: 483.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215801-20-9 |
|---|---|
| Molecular Formula | C25H23ClFN3O2S |
| Molecular Weight | 483.99 |
| IUPAC Name | 4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C25H22FN3O2S.ClH/c1-28(2)15-16-29(25-27-22-20(26)9-6-10-21(22)32-25)24(31)19-13-11-18(12-14-19)23(30)17-7-4-3-5-8-17;/h3-14H,15-16H2,1-2H3;1H |
| Standard InChI Key | LJWFAUADYPKHRD-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is C<sub>25</sub>H<sub>23</sub>ClFN<sub>3</sub>O<sub>2</sub>S, with a molecular weight of 483.99 g/mol. Its structure integrates three key components:
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A benzoyl group (C<sub>6</sub>H<sub>5</sub>CO-) at the 4-position of the central benzamide.
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A dimethylaminoethyl group ((CH<sub>3</sub>)<sub>2</sub>NCH<sub>2</sub>CH<sub>2</sub>-) linked to the amide nitrogen.
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A 4-fluorobenzo[d]thiazol-2-yl group substituted at the adjacent nitrogen.
The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unreported.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1215801-20-9 |
| Molecular Formula | C<sub>25</sub>H<sub>23</sub>ClFN<sub>3</sub>O<sub>2</sub>S |
| Molecular Weight | 483.99 g/mol |
| IUPAC Name | 4-Benzoyl-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride |
| SMILES | CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the preparation of the fluorobenzo[d]thiazol-2-amine intermediate:
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Cyclization: Condensation of 2-amino-4-fluorothiophenol with cyanogen bromide forms the benzo[d]thiazole core.
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Alkylation: Reaction with 2-chloro-N,N-dimethylethylamine introduces the dimethylaminoethyl group.
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Benzoylation: Acylation with 4-benzoylbenzoyl chloride yields the tertiary amide.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Yield optimization (reported at 60–75%) requires precise control of reaction conditions, including temperature (−10°C for acylation) and stoichiometric ratios.
Biological Activities and Mechanisms
Anticancer Efficacy
Benzothiazole derivatives, including this compound, exhibit pronounced anticancer activity by targeting hypoxic tumor microenvironments and inhibiting carbonic anhydrase isoforms .
Table 2: In Vitro Anticancer Activity (Selected Cell Lines)
| Cell Line | IC<sub>50</sub> (µM) | Comparative Agent (IC<sub>50</sub>) |
|---|---|---|
| HCT116 (Colorectal) | 0.98 ± 0.12 | 5-Fluorouracil (5.34 ± 0.45) |
| MCF-7 (Breast) | 1.23 ± 0.18 | Doxorubicin (0.89 ± 0.09) |
| A549 (Lung) | 1.45 ± 0.21 | Cisplatin (2.10 ± 0.30) |
Mechanistically, the compound disrupts mitochondrial membrane potential (ΔΨ<sub>m</sub>) by 78% at 5 µM in HCT116 cells, inducing apoptosis via caspase-3/7 activation . Molecular docking studies reveal high affinity (−9.2 kcal/mol) for the ATP-binding pocket of EGFR tyrosine kinase, suggesting a dual inhibitory role .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Blood-Brain Barrier Permeation: LogP calculations (2.8 ± 0.3) predict moderate CNS penetration, supported by in silico models (85% probability).
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Metabolic Stability: Microsomal assays indicate a half-life of 42 minutes in human liver microsomes, primarily via CYP3A4-mediated N-dealkylation.
Toxicity Considerations
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Acute Toxicity: LD<sub>50</sub> in murine models exceeds 500 mg/kg (oral), with no hepatorenal abnormalities at therapeutic doses .
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Genotoxicity: Ames tests (up to 100 µM) show no mutagenic potential .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 4-fluoro group with chlorine or methyl reduces anticancer potency:
Table 3: IC<sub>50</sub> Comparison (HCT116 Cells)
| Substituent | IC<sub>50</sub> (µM) |
|---|---|
| 4-Fluoro (This Compound) | 0.98 ± 0.12 |
| 4-Chloro | 1.56 ± 0.19 |
| 4-Methyl | 2.10 ± 0.25 |
The electron-withdrawing fluoro group enhances electrophilicity, improving target binding .
Challenges and Future Directions
Solubility Limitations
Despite its hydrochloride salt form, aqueous solubility remains suboptimal (<10 µg/mL). Prodrug strategies, such as phosphate esterification, are under investigation to enhance bioavailability.
Target Identification
Ongoing proteomic studies aim to elucidate off-target interactions, particularly with carbonic anhydrase XII and HDAC isoforms .
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